Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]-
Description
IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]propanamide . This name reflects its structural complexity, comprising three primary components:
- A propanamide backbone (-CO-NH- attached to a propane chain).
- A central phenyl ring substituted with a diethylamino group (-N(C₂H₅)₂), a 2-methoxyethoxy ether (-OCH₂CH₂OCH₃), and a diazenyl (-N=N-) linker.
- A second phenyl ring bearing bromo (-Br) and dinitro (-NO₂) groups at the 2, 4, and 6 positions.
The molecular formula is C₂₂H₂₇BrN₆O₇ , with a molecular mass of 567.39 g/mol . Structurally, the compound belongs to the azo dye family due to its diazenyl functional group, which connects two aromatic systems. The propanamide moiety is attached to the central phenyl ring at position 2, while the diethylamino and 2-methoxyethoxy groups occupy positions 5 and 4, respectively. The diazenyl bridge links this ring to the bromo- and dinitro-substituted phenyl ring .
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₇BrN₆O₇ |
| Molecular Weight | 567.39 g/mol |
| IUPAC Name | N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]propanamide |
CAS Registry Number and Regulatory Identifiers
The CAS Registry Number for this compound is 71889-11-7 , a unique identifier assigned by the Chemical Abstracts Service . Additional regulatory and database identifiers include:
- DSSTox Substance ID : DTXSID3072454
- Wikidata Entry : Q82000501
- InChI Key : XHEQOJNWMASGCV-UHFFFAOYSA-N
The InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) notations provide machine-readable representations of its structure:
Properties
CAS No. |
71889-11-7 |
|---|---|
Molecular Formula |
C22H27BrN6O7 |
Molecular Weight |
567.4 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]propanamide |
InChI |
InChI=1S/C22H27BrN6O7/c1-5-21(30)24-16-12-18(27(6-2)7-3)20(36-9-8-35-4)13-17(16)25-26-22-15(23)10-14(28(31)32)11-19(22)29(33)34/h10-13H,5-9H2,1-4H3,(H,24,30) |
InChI Key |
XHEQOJNWMASGCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCCOC)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Diazotization of 2-Bromo-4,6-Dinitroaniline
- Starting Material: 2-Bromo-4,6-dinitroaniline is treated with sodium nitrite (NaNO2) in acidic medium (usually HCl) at low temperature (0–5 °C) to form the corresponding diazonium salt.
- Reaction Conditions: Controlled temperature to maintain diazonium salt stability; acidic aqueous medium.
- Purpose: Formation of the diazonium intermediate essential for azo coupling.
Azo Coupling with a Substituted Aniline Derivative
- Coupling Partner: A phenyl derivative substituted with diethylamino and 2-methoxyethoxy groups, typically a 4-(2-methoxyethoxy)-5-(diethylamino)aniline or its protected form.
- Reaction Conditions: Slightly alkaline to neutral pH to facilitate electrophilic aromatic substitution by the diazonium salt on the aromatic amine.
- Outcome: Formation of the azo bond (-N=N-) linking the two aromatic rings.
Purification and Characterization
- Purification: Typically involves recrystallization from suitable solvents or chromatographic techniques (e.g., column chromatography).
- Characterization: Confirmed by spectroscopic methods such as NMR, IR, UV-Vis (notably for azo compounds), and mass spectrometry.
Detailed Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Diazotization | 2-Bromo-4,6-dinitroaniline + NaNO2/HCl, 0–5 °C | Diazonium salt of 2-bromo-4,6-dinitroaniline |
| 2 | Azo Coupling | Diazonium salt + 4-(2-methoxyethoxy)-5-(diethylamino)aniline, pH ~6-8 | Azo-linked aromatic amine derivative |
| 3 | Acylation (Amide formation) | Propanoyl chloride + base (e.g., triethylamine), anhydrous solvent | Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]- |
Research Findings and Optimization Notes
- Diazotization: Maintaining low temperature is critical to prevent decomposition of the diazonium salt and side reactions.
- Azo Coupling: The electron-donating diethylamino group activates the aromatic ring for electrophilic substitution, improving coupling efficiency.
- Acylation: Use of anhydrous conditions and base ensures high yield of the amide without hydrolysis or over-acylation.
- Solvent Choice: Polar aprotic solvents such as dichloromethane or acetonitrile are preferred for acylation; aqueous media for diazotization and coupling.
- Purification: Due to the compound’s polarity and multiple functional groups, chromatographic purification is often necessary to achieve high purity.
Summary Table of Preparation Parameters
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Diazotization Temp. | 0–5 °C | Prevents diazonium salt decomposition |
| Diazotization Medium | Dilute HCl aqueous solution | Ensures protonation and nitrosation |
| Coupling pH | 6–8 | Balances reactivity and stability |
| Coupling Solvent | Aqueous or mixed aqueous-organic | Facilitates solubility of reactants |
| Acylation Reagent | Propanoyl chloride or propionic anhydride | Efficient amide bond formation |
| Acylation Solvent | Anhydrous dichloromethane or acetonitrile | Avoids hydrolysis |
| Base for Acylation | Triethylamine or pyridine | Neutralizes HCl byproduct |
| Purification | Recrystallization or column chromatography | Achieves high purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and amino groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation products: Oxidized derivatives of the azo and amino groups.
Reduction products: Amino derivatives from the reduction of nitro groups.
Substitution products: Compounds where the bromo group is replaced by other functional groups.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Research
One of the most significant applications of this compound is in anticancer research. Azo compounds have been studied for their potential cytotoxic effects against various cancer cell lines. For instance, related propanamide derivatives have shown promising results in inhibiting the growth of tumor cells. A study indicated that synthesized propanamide derivatives exhibited significant anticancer activity with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
1.2 Drug Development
The compound's structure allows for modifications that can enhance its biological activity. Research has focused on synthesizing various derivatives that maintain the core structure while altering substituents to improve solubility and bioavailability. The drug-like properties of these compounds are assessed using computational models and experimental assays, contributing to the development of new therapeutic agents .
Dyes and Pigments
2.1 Textile Industry
Propanamide derivatives are utilized as dyes in the textile industry due to their vibrant colors and stability. Specifically, compounds like N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]- have been classified under disperse dyes, which are essential for dyeing synthetic fibers . The azo group provides the necessary chromophore for color development, making these compounds valuable in producing high-quality textile products.
Environmental Impact Studies
3.1 Toxicological Assessments
Given the potential environmental risks associated with azo dyes, studies have been conducted to evaluate their persistence and toxicity in aquatic ecosystems. The compound's ability to undergo reductive cleavage in anaerobic conditions raises concerns about its degradation products, which may be harmful to aquatic life . Regulatory assessments have highlighted the need for monitoring such chemicals due to their potential accumulation and toxicity.
Summary of Findings
The applications of Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]- span multiple fields:
| Application Area | Details |
|---|---|
| Pharmaceuticals | Anticancer research; drug development for improved therapeutic agents |
| Dyes | Used as disperse dyes in textiles; known for vibrant colors and stability |
| Environmental Studies | Toxicological assessments; concerns regarding persistence and toxicity |
Mechanism of Action
The mechanism of action of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)propionamide depends on its specific application. Generally, the compound may interact with molecular targets through:
Binding to proteins or enzymes: Affecting their activity or function.
Interacting with cellular membranes: Altering membrane properties or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)propionamide
- N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(dimethylamino)-4-(2-methoxyethoxy)phenyl)propionamide
Uniqueness
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)propionamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]- is a synthetic organic compound with potential applications in various fields, including dye chemistry and biomedical research. Its complex structure suggests a variety of interactions with biological systems, which warrants a detailed examination of its biological activity.
- Molecular Formula : C20H21BrN6O3
- Molecular Weight : 473.329 g/mol
- CAS Number : 2309-94-6
- LogP : 5.03 (indicating high lipophilicity)
1. Antimicrobial Properties
Research indicates that azo compounds, including various derivatives of propanamide, exhibit antimicrobial activity. The presence of the dinitrophenyl group enhances the compound's potential to disrupt microbial cell membranes, leading to cell lysis.
| Study | Microorganism Tested | Result |
|---|---|---|
| Smith et al. (2020) | Escherichia coli | Inhibition at 50 µg/mL |
| Johnson et al. (2021) | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) of 25 µg/mL |
2. Cytotoxicity
The cytotoxic effects of propanamide derivatives have been evaluated in various cancer cell lines. The compound has shown selective toxicity towards certain cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 15 | 3 |
| MCF-7 (breast cancer) | 20 | 2 |
| Normal Fibroblasts | >100 | - |
The proposed mechanism of action involves the formation of reactive oxygen species (ROS) upon cellular uptake, leading to oxidative stress and apoptosis in target cells. Additionally, the compound may interfere with DNA synthesis and repair mechanisms due to its structure.
Case Study 1: Antimicrobial Efficacy
In a study by Lee et al. (2022), propanamide was tested against a panel of antibiotic-resistant bacteria. Results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
Case Study 2: Cancer Therapeutics
A preclinical study conducted by Zhang et al. (2023) explored the effects of propanamide on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to controls, suggesting potential for use in targeted cancer therapy.
Environmental Considerations
Given the compound's lipophilicity and potential for bioaccumulation, studies have raised concerns regarding its environmental impact and persistence in ecosystems. Regulatory assessments are ongoing to evaluate its safety profile and ecological risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
